molecular formula C18H13N5O5S B2602960 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-65-3

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2602960
CAS No.: 396720-65-3
M. Wt: 411.39
InChI Key: SFRLNMCOODQFDD-UHFFFAOYSA-N
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Description

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that features a thienopyrazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups and a benzamide moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to monitor the product’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5S/c24-18(11-1-3-13(4-2-11)22(25)26)19-17-15-9-29-10-16(15)20-21(17)12-5-7-14(8-6-12)23(27)28/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRLNMCOODQFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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